molecular formula C5H6ClN3O2 B1517396 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide CAS No. 1123169-42-5

3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B1517396
CAS No.: 1123169-42-5
M. Wt: 175.57 g/mol
InChI Key: PYBNYHHOFONAGJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is a chemical compound characterized by its unique structure, which includes a chloromethyl group, a methyl group, and an oxadiazole ring. This compound is part of the oxadiazole family, which are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring. Oxadiazoles are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common synthetic route is the cyclization of N-methyl-N'-hydroxyurea with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The oxadiazole ring can be reduced to form a corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles like amines and alcohols, along with bases such as sodium hydroxide (NaOH), are typically employed.

Major Products Formed:

  • Oxidation: 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxylic acid.

  • Reduction: 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-amine.

  • Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Scientific Research Applications

3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used. For example, in pharmaceutical applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 3-(Chloromethyl)benzoic acid: This compound shares the chloromethyl group but has a different core structure.

  • N-methyl-1,2,4-oxadiazole-5-carboxamide: This compound lacks the chloromethyl group, resulting in different chemical properties.

  • 3-(Chloromethyl)pyridine: This compound contains a pyridine ring instead of an oxadiazole ring.

Uniqueness: 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-7-4(10)5-8-3(2-6)9-11-5/h2H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBNYHHOFONAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653247
Record name 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-42-5
Record name 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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